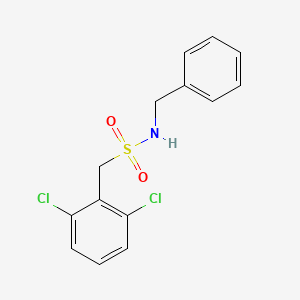

N-benzyl-1-(2,6-dichlorophenyl)methanesulfonamide

Overview

Description

N-benzyl-1-(2,6-dichlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H13Cl2NO2S and its molecular weight is 330.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 329.0044052 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Properties and Biological Activity

Molecular Structure and Conformation : N-benzyl-1-(2,6-dichlorophenyl)methanesulfonamide exhibits a distinct molecular structure, where the N—H bond orientation significantly impacts its biological activity. In N-(2,3-Dichlorophenyl)methanesulfonamide, a related compound, the N—H bond is positioned syn to ortho- and meta-chloro substituents. This positioning is critical as the amide hydrogen atom is accessible to receptor molecules, which is a key aspect of its biological activity (Gowda, Foro, & Fuess, 2007).

Bond Parameters and Geometric Characteristics : The bond parameters and geometric characteristics of this compound are similar to those observed in other methanesulfonanilides, with some variations in bond and torsion angles. These parameters can be crucial in determining the compound's interactions with biological receptors (Gowda, Foro, & Fuess, 2007).

Catalytic and Chemical Properties

Catalytic Activity in Chemical Reactions : Methanesulfonic acid, closely related to this compound, has been used as a catalyst in various chemical reactions. For instance, it has been effective in the electrophilic addition of long-chain olefins to benzene, demonstrating its potential as an environmentally benign alkylation route due to its biodegradability and reusability (Luong et al., 2004).

Role in Synthesis and Molecular Recognition : The compound's structural features facilitate its use in synthesis and molecular recognition processes. For example, its methanesulfonamide group has been instrumental in the synthesis of various compounds, indicating its versatility in chemical synthesis (Yan-xing, 2004).

Environmental and Industrial Applications

Application in Environmental Sensing : Metal-organic frameworks (MOFs) constructed using related compounds have shown potential in environmental sensing, particularly for detecting contaminants such as mercury, copper, and chromium. These MOFs' luminescent properties make them suitable for detecting environmental pollutants (Zhao et al., 2017).

Utility in Fuel Cell Technology : Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which relate to the sulfonamide group in this compound, have been utilized in proton exchange membranes for fuel cells. These copolymers' synthesis and characterization are critical for enhancing fuel cell performance (Sankir et al., 2007).

Properties

IUPAC Name |

N-benzyl-1-(2,6-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-13-7-4-8-14(16)12(13)10-20(18,19)17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPQBJQUTXTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B4554445.png)

![N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4554451.png)

![{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4554454.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4554456.png)

![1-[4-(PHENYLSULFONYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B4554469.png)

![(6-methoxy-2-naphthyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4554472.png)

![4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B4554486.png)

![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4554494.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4554505.png)

![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4554506.png)

![N-(3,4-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4554512.png)

![7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4554534.png)